Cas no 5652-12-0 (4-Quinolinol, 2-iodo-)

4-Quinolinol, 2-iodo- structure
4-Quinolinol, 2-iodo- structure
Product name:4-Quinolinol, 2-iodo-
CAS No:5652-12-0
MF:C9H6INO
MW:271.054514408112
CID:4822574

4-Quinolinol, 2-iodo- Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinol, 2-iodo-
    • 2-Iodo-4-hydroxyquinoline
    • Inchi: 1S/C9H6INO/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H,11,12)
    • InChI Key: NTIQLPIARVNHJL-UHFFFAOYSA-N
    • SMILES: IC1=CC(C2C=CC=CC=2N1)=O

Computed Properties

  • Exact Mass: 270.949
  • Monoisotopic Mass: 270.949
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.1

4-Quinolinol, 2-iodo- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1678706-500mg
2-Iodoquinolin-4-ol
5652-12-0 98%
500mg
¥14425.00 2024-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1678706-1g
2-Iodoquinolin-4-ol
5652-12-0 98%
1g
¥27077.00 2024-05-08
Alichem
A189000350-250mg
2-Iodo-4-hydroxyquinoline
5652-12-0 98%
250mg
$717.64 2023-09-01
Alichem
A189000350-500mg
2-Iodo-4-hydroxyquinoline
5652-12-0 98%
500mg
$1044.92 2023-09-01
Alichem
A189000350-1g
2-Iodo-4-hydroxyquinoline
5652-12-0 98%
1g
$1961.61 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1678706-250mg
2-Iodoquinolin-4-ol
5652-12-0 98%
250mg
¥8492.00 2024-05-08

Additional information on 4-Quinolinol, 2-iodo-

Comprehensive Guide to 4-Quinolinol, 2-iodo- (CAS No. 5652-12-0): Properties, Applications, and Market Insights

4-Quinolinol, 2-iodo- (CAS No. 5652-12-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This halogenated quinoline derivative is widely studied for its unique structural properties and potential applications in medicinal chemistry. With the increasing demand for novel heterocyclic compounds in drug discovery, 2-iodo-4-quinolinol has emerged as a valuable intermediate for synthesizing biologically active molecules.

The molecular structure of 4-Quinolinol, 2-iodo- features a quinoline backbone substituted with an iodine atom at the 2-position and a hydroxyl group at the 4-position. This arrangement contributes to its distinct electronic properties and reactivity patterns. Researchers have explored its use as a building block for developing quinoline-based pharmaceuticals, particularly in the design of antimicrobial and anti-inflammatory agents. The presence of both iodine and hydroxyl groups makes this compound particularly interesting for cross-coupling reactions in synthetic chemistry.

In recent years, the scientific community has shown growing interest in iodinated quinoline derivatives due to their potential therapeutic applications. Studies suggest that compounds like 2-iodo-4-quinolinol may exhibit interesting biological activities, including antimicrobial and anticancer properties. This has led to increased research into structure-activity relationships of such molecules, with particular focus on how the iodine substitution affects their pharmacological profile.

The synthesis of 4-Quinolinol, 2-iodo- typically involves halogenation reactions of 4-hydroxyquinoline or related precursors. Modern synthetic approaches emphasize green chemistry principles, aiming to reduce environmental impact while maintaining high yields. Recent publications have described improved methods for preparing iodo-substituted quinolines using catalytic systems and milder reaction conditions, reflecting the pharmaceutical industry's push toward more sustainable synthetic methodologies.

From an analytical perspective, 5652-12-0 can be characterized using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy clearly shows the distinctive patterns of proton environments in the quinoline ring system, while mass spectrometry confirms the molecular weight and iodine isotopic pattern. These analytical methods are crucial for quality control when this compound is used as a reference standard or synthetic intermediate.

The commercial availability of 4-Quinolinol, 2-iodo- has increased in response to growing research demand. Several specialty chemical suppliers now offer this compound in various purity grades, from research quantities to bulk orders. Pricing trends reflect the compound's niche status, with costs influenced by iodine market fluctuations and synthetic complexity. Researchers should verify certificate of analysis details when sourcing this material for sensitive applications.

In material science applications, 2-iodo-4-quinolinol has shown promise as a precursor for organic electronic materials. The electron-withdrawing nature of the iodine substituent combined with the quinoline π-system creates interesting optoelectronic properties. Some studies have explored its potential in organic light-emitting diodes (OLEDs) and other molecular electronic devices, though this remains an emerging area of investigation.

Safety considerations for handling CAS 5652-12-0 follow standard laboratory protocols for iodinated organic compounds. While not classified as highly hazardous, appropriate personal protective equipment should be used, particularly when working with powdered forms. Storage recommendations typically suggest protection from light and moisture to maintain stability, with many suppliers providing material safety data sheets that detail specific handling guidelines.

The future research outlook for 4-Quinolinol, 2-iodo- appears promising, particularly in pharmaceutical development. As drug discovery efforts increasingly target specific biological pathways, the need for diverse heterocyclic scaffolds continues to grow. This compound's unique combination of structural features positions it as a valuable tool for medicinal chemists exploring structure-activity relationships in quinoline-based therapeutics.

For researchers considering 2-iodo-4-quinolinol for their projects, several key questions frequently arise: What are the optimal storage conditions? How does its reactivity compare to other halogenated quinolines? What synthetic transformations does it undergo most readily? These practical considerations are often addressed in recent literature, with many synthetic methodology papers providing detailed experimental procedures for working with this compound.

In conclusion, 4-Quinolinol, 2-iodo- (CAS No. 5652-12-0) represents an important building block in modern organic and medicinal chemistry. Its unique structural features and versatile reactivity make it valuable for pharmaceutical research, material science, and synthetic methodology development. As research into quinoline derivatives continues to expand, this iodinated compound will likely maintain its relevance in chemical innovation and drug discovery efforts.

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